[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid] is an organic compound with the molecular formula C₁₇H₁₂Cl₂O₄ It is characterized by the presence of a phenoxy acetic acid moiety linked to a dichlorophenyl group through a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid] typically involves the reaction of 3,4-dichlorobenzaldehyde with phenoxyacetic acid in the presence of a base. The reaction proceeds through an aldol condensation mechanism, forming the propenyl linkage between the two aromatic rings. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the production of this compound] may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenyl group to an alkyl chain.
Substitution: The phenoxy and dichlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted phenoxy acetic acids, dichlorophenyl derivatives, and reduced or oxidized forms of the original compound .
Scientific Research Applications
[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of [4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid] involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylacetic acid: Similar in structure but lacks the propenyl linkage.
Phenoxyacetic acid: Contains the phenoxy acetic acid moiety but without the dichlorophenyl group.
Curcumin analogs: Compounds with similar structural motifs used in medicinal research
Uniqueness
The uniqueness of [4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid] lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H12Cl2O4 |
---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
2-[4-[(E)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H12Cl2O4/c18-14-7-4-12(9-15(14)19)16(20)8-3-11-1-5-13(6-2-11)23-10-17(21)22/h1-9H,10H2,(H,21,22)/b8-3+ |
InChI Key |
HYBWERCTQJOGFB-FPYGCLRLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)OCC(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.